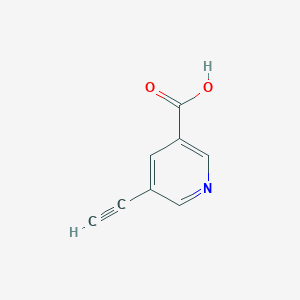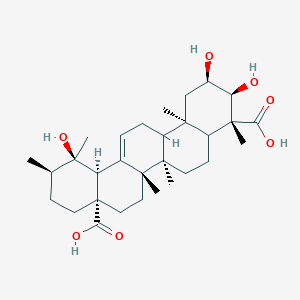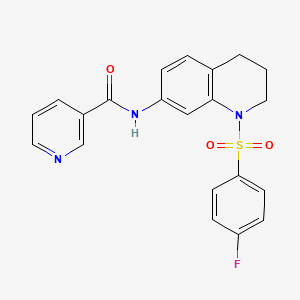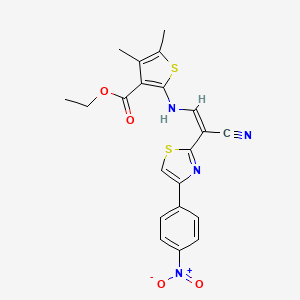-2-pyridinyl]oxy}phenyl)methanone CAS No. 866154-41-8](/img/structure/B2691088.png)
[4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone is a useful research compound. Its molecular formula is C24H22F3N3O2 and its molecular weight is 441.454. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
CCR5 Receptor Antagonism and HIV Inhibition
Research has shown that certain compounds, including variants of piperazine-based molecules, exhibit potent noncompetitive allosteric antagonism of the CCR5 receptor. These compounds demonstrate significant antiviral effects against HIV-1, highlighting their potential in HIV treatment strategies. One study compared the receptor-based mechanism of action of 873140, a potent CCR5 antagonist, with other allosteric antagonists, underscoring the diverse allosteric effects these compounds can exert on the CCR5 receptor, which could be crucial in overcoming HIV viral resistance (Watson et al., 2005).
Antimicrobial Activity
Compounds with a piperazine ring have been synthesized and evaluated for their antibacterial activity against various human pathogenic bacteria. A study on novel triazole analogues of piperazine showed significant inhibition of bacterial growth, indicating the potential for further development into antibacterial agents. These findings suggest a promising avenue for creating new antibiotics to combat resistant bacterial strains (Nagaraj et al., 2018).
Soluble Epoxide Hydrolase Inhibition
Research into the inhibition of soluble epoxide hydrolase, an enzyme involved in various physiological processes including inflammation and blood pressure regulation, has identified piperidine-carboxamide derivatives as potent inhibitors. These findings are significant for the development of therapeutic agents targeting diseases associated with the enzyme's activity, offering insights into the drug development process for treating cardiovascular diseases and inflammatory conditions (Thalji et al., 2013).
Oxazolidinone Antibacterial Agents
The synthesis and evaluation of piperazinyl oxazolidinone derivatives have led to the discovery of new antibacterial agents effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and selected anaerobic organisms. These compounds represent important advancements in the development of treatments for infections caused by resistant bacteria (Tucker et al., 1998).
Antifungal and Antimicrobial Properties
The synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities have identified compounds with good antimicrobial activity against tested pathogenic bacterial and fungal strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Eigenschaften
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2/c1-17-4-2-3-5-21(17)29-12-14-30(15-13-29)23(31)18-6-9-20(10-7-18)32-22-11-8-19(16-28-22)24(25,26)27/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTTYYPNUGDLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2691005.png)

![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2691007.png)


![3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2691012.png)
![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2691015.png)



![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691021.png)
![Ethyl 5-(3-fluorobenzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2691022.png)

![2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide](/img/structure/B2691028.png)